molecular formula C15H20N2O3 B13882102 Methyl 2-[(4-piperidinylacetyl)amino]benzoate

Methyl 2-[(4-piperidinylacetyl)amino]benzoate

Cat. No.: B13882102
M. Wt: 276.33 g/mol
InChI Key: ASVYNWGUNLQXQR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with piperidine derivatives under specific conditions. One common method includes the acylation of 2-aminobenzoic acid with 2-piperidin-4-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 4-Aminobenzoic acid derivatives

Uniqueness

Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3,(H,17,18)

InChI Key

ASVYNWGUNLQXQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2CCNCC2

Origin of Product

United States

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